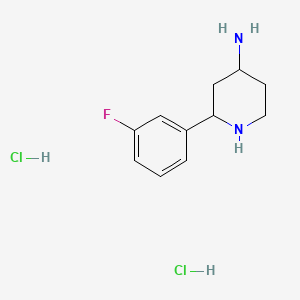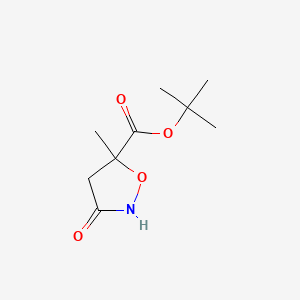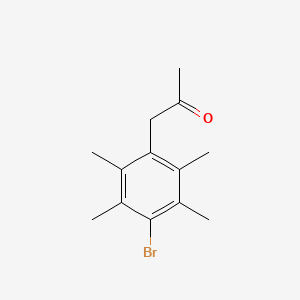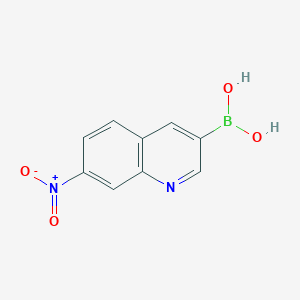
5-(Fluoromethyl)isoxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Fluoromethyl)isoxazole-4-carboxylic acid is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods can include the use of solid-phase synthesis techniques, which allow for the efficient production of large quantities of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-(Fluoromethyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or nitrile oxides.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogenation or alkylation at the fluoromethyl group
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite or isoamyl nitrite for oxidation, and sodium borohydride for reduction. Reaction conditions can vary, but typically involve moderate temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for use in drug discovery and other applications .
Aplicaciones Científicas De Investigación
5-(Fluoromethyl)isoxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities
Mecanismo De Acción
The mechanism of action of 5-(Fluoromethyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(Fluoromethyl)isoxazole-4-carboxylic acid include:
- 5-(Chloromethyl)isoxazole-4-carboxylic acid
- 5-(Bromomethyl)isoxazole-4-carboxylic acid
- 5-(Methyl)isoxazole-4-carboxylic acid .
Uniqueness
What sets this compound apart from its analogs is the presence of the fluoromethyl group, which can enhance its biological activity and stability. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in drug discovery .
Propiedades
Fórmula molecular |
C5H4FNO3 |
|---|---|
Peso molecular |
145.09 g/mol |
Nombre IUPAC |
5-(fluoromethyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H4FNO3/c6-1-4-3(5(8)9)2-7-10-4/h2H,1H2,(H,8,9) |
Clave InChI |
ZPNCRZILGMJXCI-UHFFFAOYSA-N |
SMILES canónico |
C1=NOC(=C1C(=O)O)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[(5-bromo-2-hydroxyphenyl)methylidene]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13478148.png)





![1H-spiro[furo[3,4-c]pyridine-3,3'-piperidine] dihydrochloride](/img/structure/B13478211.png)

![5-[(2-Amino-1,3-dimethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478220.png)
![8-{6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl}-3-methyl-1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-2-one trihydrochloride](/img/structure/B13478222.png)


